molecular formula C17H19N3O5S B2668418 2-(1-(3-Isopropyl-1,2,4-oxadiazol-5-yl)-3-(methylsulfonyl)propyl)isoindoline-1,3-dione CAS No. 1809468-61-8

2-(1-(3-Isopropyl-1,2,4-oxadiazol-5-yl)-3-(methylsulfonyl)propyl)isoindoline-1,3-dione

Cat. No.: B2668418
CAS No.: 1809468-61-8
M. Wt: 377.42
InChI Key: ACXYZWJFUVFDLH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(1-(3-Isopropyl-1,2,4-oxadiazol-5-yl)-3-(methylsulfonyl)propyl)isoindoline-1,3-dione (CAS 1809468-61-8) is a high-purity chemical building block supplied for advanced research applications. This compound features a complex molecular architecture with a 3-isopropyl-1,2,4-oxadiazole ring and an isoindoline-1,3-dione (phthalimide) moiety, connected via a methylsulfonylpropyl linker . The 1,2,4-oxadiazole heterocycle is recognized for its metabolic stability and hydrogen-bonding capability, making it a valuable pharmacophore in medicinal chemistry . Simultaneously, the isoindoline-1,3-dione scaffold is known for its diverse biological activities and has been extensively researched for its interaction with various enzymatic targets . Compounds with this specific structural framework are being investigated in the development of novel therapeutic agents, particularly in the field of targeted protein degradation. Research indicates that derivatives based on a similar core structure can function as potent and selective degraders of specific proteins, such as PAK1, which is a target of interest in oncology and for conditions like neurofibromatosis . With a molecular formula of C17H19N3O5S and a molecular weight of 377.4 g/mol, this reagent is intended for use by qualified researchers in laboratory settings only . It is strictly for in-vitro studies and is not approved for diagnostic or therapeutic applications. ATTENTION: This product is for professional manufacturing, research laboratories, and industrial or commercial usage. It is not for medical or consumer use. We cannot ship this product to doctor offices, pharmacies, medical facilities, veterinarians, or residences. The introduction of this product into humans or animals is strictly prohibited by law.

Properties

IUPAC Name

2-[3-methylsulfonyl-1-(3-propan-2-yl-1,2,4-oxadiazol-5-yl)propyl]isoindole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N3O5S/c1-10(2)14-18-15(25-19-14)13(8-9-26(3,23)24)20-16(21)11-6-4-5-7-12(11)17(20)22/h4-7,10,13H,8-9H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACXYZWJFUVFDLH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=NOC(=N1)C(CCS(=O)(=O)C)N2C(=O)C3=CC=CC=C3C2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-(1-(3-Isopropyl-1,2,4-oxadiazol-5-yl)-3-(methylsulfonyl)propyl)isoindoline-1,3-dione is a complex organic molecule that has garnered attention in the fields of medicinal chemistry and pharmacology. This article reviews its biological activity, particularly focusing on its potential therapeutic applications and mechanisms of action.

Chemical Structure and Properties

The molecular formula of the compound is C15H20N4O4SC_{15}H_{20}N_4O_4S, with a molecular weight of approximately 356.41 g/mol. The structure includes an isoindoline core, which is known for its diverse biological activities.

Anticancer Activity

Recent studies have indicated that similar compounds within the isoindoline family exhibit significant anticancer properties. For example, derivatives have shown high levels of antimitotic activity against various human tumor cell lines. The National Cancer Institute (NCI) has employed a panel of approximately sixty cancer cell lines to assess the efficacy of such compounds using single-dose assays. Notably, compounds with similar structures have demonstrated mean GI50 (the concentration required to inhibit cell growth by 50%) values as low as 15.72 μM against certain cancer types, indicating potent cytotoxic effects .

Table 1: Anticancer Activity of Isoindoline Derivatives

Compound NameGI50 (μM)Target Cell Line
Compound A15.72Non-small cell lung
Compound B22.15Prostate cancer DU-145
Compound C27.71Ovarian cancer OVCAR-8

Antimicrobial Activity

In addition to anticancer properties, derivatives of isoindoline have also been tested for antimicrobial activity. For instance, compounds similar to the target molecule have shown effective inhibition against pathogens such as Staphylococcus aureus and Candida albicans, with zones of inhibition measuring up to 18 mm in diameter . This suggests a potential application in treating infections caused by resistant strains.

Table 2: Antimicrobial Activity

MicroorganismZone of Inhibition (mm)
Staphylococcus aureus15
Candida albicans18

The biological activity of the compound may be attributed to its ability to interact with specific biological targets within cells:

  • Cell Cycle Inhibition : Compounds similar in structure have been shown to disrupt the cell cycle in cancer cells by inhibiting key enzymes involved in DNA replication.
  • Apoptosis Induction : Many isoindoline derivatives trigger apoptotic pathways in tumor cells, leading to programmed cell death.
  • Antimicrobial Mechanisms : The antimicrobial activity is likely due to disruption of bacterial cell wall synthesis or interference with metabolic pathways essential for microbial survival.

Case Studies

A notable study evaluated the anticancer efficacy of a structurally related compound using a comprehensive approach involving both in vitro and in vivo models. The results indicated a significant reduction in tumor size in treated animals compared to controls, alongside minimal toxicity to normal tissues .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Substituent Variations in Isoindoline-1,3-dione Derivatives

Table 1: Substituent Effects on Isoindoline-1,3-dione Derivatives
Compound Name/ID Substituent(s) Molecular Formula Key Functional Groups Potential Bioactivity
Target Compound 3-Isopropyl-oxadiazole, methylsulfonyl C₁₈H₂₀N₃O₅S Oxadiazole, sulfone Not reported in evidence
2-((3-Isopropyl-oxadiazol-5-yl)methyl)isoindoline-1,3-dione Methyl linker, no sulfone C₁₄H₁₃N₃O₃ Oxadiazole Likely reduced solubility vs. target
N-(2-Fluoro-4-(methylsulfonyl)phenyl)-6-(4-(3-isopropyl-oxadiazol-5-yl)piperidin-1-yl)-... Piperidine, pyrimidine, nitro C₂₁H₂₄FN₇O₅S Sulfone, oxadiazole, nitro GPCR modulation (implied by supplier data)
Compounds 3–6 () Arylacryloyl groups (e.g., indole, Cl) Varies Acryloyl, halogen, methoxy Cholinesterase inhibition
Key Observations:
  • Methylsulfonyl Group : The target compound’s sulfone group improves polarity and metabolic resistance compared to ’s analog, which lacks this group .
  • Oxadiazole vs. Arylacryloyl : ’s derivatives (e.g., compound 3 with indole) prioritize π-π stacking via acryloyl groups, whereas the oxadiazole in the target compound may enhance hydrogen bonding or rigidity .
  • Complexity vs. Simplicity : The piperidine-containing compound in has a higher molar mass (C₂₁H₂₄FN₇O₅S) and likely targets GPCRs, contrasting with the target compound’s simpler alkyl chain .
Table 2: Physicochemical Properties
Compound Molar Mass (g/mol) Key Synthetic Steps
Target Compound 390.43 Likely involves nucleophilic substitution or coupling of oxadiazole precursors
2-((3-Isopropyl-oxadiazol-5-yl)methyl)isoindoline-1,3-dione 271.27 Direct alkylation of isoindoline-dione with oxadiazole-methyl halide
Compound 3 () ~375 (estimated) Claisen-Schmidt condensation between acetylated isoindoline-dione and indolecarbaldehyde
Key Observations:
  • Synthetic Accessibility : The target compound’s propyl-sulfone linker may require multi-step synthesis (e.g., oxidation of thioether to sulfone), whereas ’s analog is synthesized via straightforward alkylation .
  • Solubility : The methylsulfonyl group in the target compound likely increases water solubility compared to ’s hydrophobic acryloyl derivatives .

Q & A

Q. What are the established synthetic routes for 2-(1-(3-Isopropyl-1,2,4-oxadiazol-5-yl)-3-(methylsulfonyl)propyl)isoindoline-1,3-dione, and how can reaction conditions be optimized?

The compound’s synthesis typically involves multi-step protocols. A common approach includes:

  • Step 1 : Condensation of amidoximes with isatoic anhydrides in dimethyl sulfoxide (DMSO) under basic conditions (e.g., NaOH) to form the isoindoline-dione core .
  • Step 2 : Introduction of the 3-isopropyl-1,2,4-oxadiazole moiety via nucleophilic substitution or cyclization reactions. Intermediate purification via recrystallization (e.g., DMF/acetic acid mixtures) is critical .
  • Optimization : Reaction parameters (temperature, solvent polarity, stoichiometry) should be systematically varied. For example, DMSO enhances solubility of intermediates, while controlled heating (reflux at 80–100°C) improves cyclization efficiency .

Q. Which analytical techniques are most effective for structural characterization of this compound?

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR (e.g., δ 7.5–8.5 ppm for aromatic protons, δ 2.5–3.5 ppm for methylsulfonyl groups) confirm substitution patterns .
  • Infrared Spectroscopy (IR) : Peaks at 1700–1750 cm⁻¹ (C=O stretch) and 1150–1250 cm⁻¹ (S=O stretch) validate functional groups .
  • High-Resolution Mass Spectrometry (HRMS) : Ensures molecular weight accuracy (e.g., m/z calculated for C₁₈H₂₀N₃O₅S: 400.12) .

Q. How can researchers ensure purity during synthesis, and what purification methods are recommended?

  • Recrystallization : Use solvent pairs like DMF/ethanol to remove unreacted starting materials.
  • Column Chromatography : Employ silica gel with gradient elution (e.g., hexane/ethyl acetate) for polar byproducts.
  • HPLC : Reverse-phase C18 columns with acetonitrile/water gradients (0.1% TFA) achieve >95% purity .

Advanced Research Questions

Q. How can computational modeling (e.g., DFT) guide the design of derivatives with enhanced bioactivity?

  • Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict reactivity. For example, electron-withdrawing groups (e.g., methylsulfonyl) lower LUMO energy, enhancing electrophilic interactions .
  • Molecular Docking : Simulate binding affinities to target proteins (e.g., kinases) using software like AutoDock Vina. Adjust substituents (e.g., isopropyl vs. phenyl) to optimize steric and electronic complementarity .

Q. How should researchers resolve contradictory bioactivity data across different assay systems?

  • Orthogonal Assays : Combine enzymatic assays (e.g., IC₅₀ measurements) with cell-based viability tests (MTT assay) to distinguish direct target inhibition from off-target effects .
  • Dose-Response Curves : Use non-linear regression to identify Hill slopes; steep slopes (nH >1) suggest cooperative binding, which may explain variability .

Q. What strategies mitigate solubility challenges in biological testing?

  • Co-Solvents : Use DMSO (≤1% v/v) for in vitro studies. For in vivo, employ cyclodextrin-based formulations to enhance aqueous solubility.
  • Pro-drug Design : Introduce hydrolyzable esters (e.g., acetate) at the isoindoline-dione carbonyl to improve bioavailability .

Q. How can the compound’s stability under physiological conditions be systematically evaluated?

  • Thermogravimetric Analysis (TGA) : Assess thermal decomposition thresholds (e.g., >200°C indicates solid-state stability).
  • pH Stability Studies : Incubate in buffers (pH 2–9) at 37°C for 24–72 hours, monitoring degradation via HPLC. Methylsulfonyl groups may hydrolyze under strongly acidic/basic conditions .

Q. What experimental designs validate the role of the 1,2,4-oxadiazole moiety in target engagement?

  • Structure-Activity Relationship (SAR) : Synthesize analogs lacking the oxadiazole ring and compare bioactivity.
  • Photoaffinity Labeling : Incorporate a photo-crosslinker (e.g., diazirine) near the oxadiazole to capture target proteins in situ .

Methodological Considerations

Q. How should researchers design assays to evaluate the compound’s potential as a kinase inhibitor?

  • Kinase Profiling Panels : Use recombinant kinases (e.g., EGFR, VEGFR2) with ATP-Glo™ assays to measure inhibition.
  • Cellular Phosphorylation Assays : Western blotting for phosphorylated downstream targets (e.g., ERK1/2) validates target modulation .

Q. What approaches confirm stereochemical integrity in chiral derivatives?

  • Chiral HPLC : Use columns like Chiralpak IA with hexane/isopropanol to resolve enantiomers.
  • Circular Dichroism (CD) : Compare experimental spectra with DFT-simulated curves to assign absolute configurations .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.